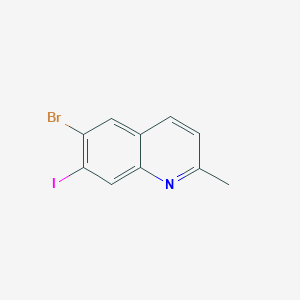

6-Bromo-7-iodo-2-methylquinoline

Description

6-Bromo-7-iodo-2-methylquinoline is a halogenated quinoline derivative with the molecular formula C₁₁H₈BrIN (approximate molecular weight: 343.00 g/mol). Its structure features a bromine atom at position 6, an iodine atom at position 7, and a methyl group at position 2 of the quinoline scaffold. Quinoline derivatives are widely explored in medicinal chemistry and materials science due to their tunable electronic properties and bioactivity.

Properties

Molecular Formula |

C10H7BrIN |

|---|---|

Molecular Weight |

347.98 g/mol |

IUPAC Name |

6-bromo-7-iodo-2-methylquinoline |

InChI |

InChI=1S/C10H7BrIN/c1-6-2-3-7-4-8(11)9(12)5-10(7)13-6/h2-5H,1H3 |

InChI Key |

OGSUHSMHHAAQKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C=C1)Br)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Halogenated Quinoline Derivatives

Structural and Electronic Differences

- Halogen Positioning: The target compound’s 6-bromo-7-iodo arrangement creates a sterically congested environment, favoring axial interactions in substitution reactions. In contrast, 4-bromo-6-methoxy-2-methylquinoline () positions bromine at C4, allowing methoxy at C6 to act as an electron-donating directing group . 6-Bromo-2,4-dichloro-7-methoxyquinoline () combines bromo with dichloro substituents, increasing electrophilicity but reducing solubility compared to the target’s methyl group at C2 .

- Halogen vs. Functional Groups: Iodine (C7) in the target compound is a superior leaving group compared to methoxy (C7 in ) or fluoro (C7 in ), enabling nucleophilic aromatic substitution . 6-Bromo-7-nitroquinoxaline () features a nitro group, which is strongly electron-withdrawing and reactive toward reduction, unlike the iodine in the target compound .

Preparation Methods

Skraup Synthesis with Halogenated Anilines

The Skraup reaction involves cyclization of aniline derivatives with glycerol under acidic conditions. For this compound, 4-bromo-3-iodoaniline could theoretically serve as the precursor. However, this route faces challenges due to the limited availability of dihalogenated anilines and competing side reactions during cyclization. In a related synthesis, 6-bromo-7-methylquinoline was prepared from 4-bromo-3-methylaniline using glycerol, ferric sulfate, and sulfuric acid in nitrobenzene, yielding 31% after column chromatography. Adapting this for iodination would require introducing iodine at the 7-position post-cyclization.

Doebner-von Miller Reaction for 2-Methylquinolines

The Doebner-von Miller reaction condenses anilines with aldehydes to form quinolines. For example, 6-bromo-2-methylquinoline was synthesized from 4-bromoaniline and crotonaldehyde using Ag(I)-exchanged montmorillonite K10 under solvent-free conditions, achieving an 81% yield. This method’s efficiency makes it a viable starting point for subsequent iodination at the 7-position.

Regioselective Halogenation Strategies

Introducing bromine and iodine at specific positions on the quinoline ring requires careful control of directing effects and reaction conditions.

Bromination at the 6-Position

Bromination of 2-methylquinoline derivatives often leverages the directing effects of the methyl group. In the Doebner-von Miller route, bromine is pre-introduced via 4-bromoaniline. Alternatively, post-cyclization bromination using N-bromosuccinimide (NBS) in glacial acetic acid at 80–100°C has been demonstrated for 3-bromoquinoline derivatives, yielding >80%. For 6-bromo-2-methylquinoline, similar conditions could be employed, with the methyl group directing electrophilic substitution to the 6-position.

Iodination at the 7-Position

Iodination poses greater challenges due to iodine’s larger size and weaker electrophilicity. A patent describing 3-bromo-7-hydroxyquinoline synthesis offers insights: after protecting the 7-hydroxy group as a triflate, bromination with NBS proceeds efficiently. Adapting this, iodination could involve:

-

Directed ortho-metalation (DoM): Using a directing group (e.g., triflate) to position iodine at the 7-position via palladium-catalyzed reactions.

-

Electrophilic iodination: Employing N-iodosuccinimide (NIS) in the presence of Lewis acids like Fe(III) or Ag(I), which polarize the iodine source for electrophilic attack.

In a study on 6-bromo-4-iodoquinoline, iodination was achieved using NaI under refluxing acetonitrile, though yields were modest (35%). Optimizing solvent (e.g., DMF or DMSO) and temperature could improve efficiency for the 7-position.

Sequential Halogenation Routes

Bromine-First, Iodine-Second Approach

-

Step 1: Synthesize 6-bromo-2-methylquinoline via the Doebner-von Miller reaction.

-

Step 2: Protect the quinoline nitrogen with a triflate group to direct iodination to the 7-position.

-

Step 3: React with NIS in glacial acetic acid at 90°C, analogous to bromination conditions in.

-

Step 4: Deprotect under alkaline conditions to yield this compound.

Expected Challenges: Competing iodination at other positions (e.g., 5 or 8) due to the methyl group’s directing effects.

Iodine-First, Bromine-Second Approach

This route is less common due to iodine’s susceptibility to displacement during subsequent bromination. However, using a protected intermediate (e.g., 7-iodo-2-methylquinoline triflate) could mitigate this.

Transition Metal-Mediated Cross-Coupling

Palladium-catalyzed cross-coupling offers an alternative for introducing iodine post-bromination. For example:

-

Buchwald-Hartwig Amination: Convert a bromine at the 7-position to an amine, then replace with iodine via Sandmeyer reaction.

-

Ullmann Coupling: Directly introduce iodine using Cu(I) catalysts, though this requires a pre-functionalized boronic acid or stannane.

These methods are underexplored for this compound but hold promise for improving regioselectivity.

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-7-iodo-2-methylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via halogenation of a pre-functionalized quinoline scaffold. A common approach involves bromination and iodination using reagents like or (N-bromosuccinimide) followed by iodine in the presence of a catalyst (e.g., ) under controlled temperatures (60–80°C). Microwave-assisted synthesis can reduce reaction time by 40–60% compared to conventional reflux methods . Purification often employs column chromatography with hexane/ethyl acetate gradients. Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., DMF or DCM), and inert atmospheres to prevent oxidative side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- - and -NMR : Confirm substitution patterns (e.g., methyl group at C2, halogens at C6/C7). Chemical shifts for quinoline protons typically appear at δ 7.5–9.0 ppm.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., at m/z 351.89 for ).

- Elemental Analysis : Ensures ≥95% purity by comparing experimental vs. theoretical C/H/N/Br/I ratios.

- X-ray Crystallography : Resolves steric effects of the methyl group and halogen positioning .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at –20°C to prevent photodegradation and moisture absorption. Use desiccants (silica gel) in sealed containers. Periodic purity checks via TLC or HPLC are advised to detect decomposition (e.g., dehalogenation or oxidation) .

Advanced Research Questions

Q. How does the compound participate in cross-coupling reactions, and what mechanistic insights are critical for designing derivatives?

- Methodological Answer : The bromine and iodine substituents enable Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with arylboronic acids proceeds via oxidative addition of the C–Br bond to , followed by transmetallation and reductive elimination. The C–I bond’s higher reactivity allows sequential functionalization, but competing side reactions (e.g., homocoupling) require ligand optimization (e.g., ) and low-temperature kinetics studies .

Q. What structure-activity relationships (SAR) govern its biological activity, particularly in enzyme inhibition?

- Methodological Answer : The methyl group at C2 enhances lipophilicity, improving membrane permeability, while halogens at C6/C7 increase electrophilicity for covalent interactions with enzyme active sites (e.g., kinase ATP-binding pockets). Comparative studies with analogs (e.g., 6-Bromo-7-chloro-2-methylquinoline) show iodine’s larger van der Waals radius improves steric hindrance, reducing off-target effects. Use molecular docking (AutoDock Vina) and mutagenesis assays to validate binding hypotheses .

Q. How should researchers address contradictory data in biological assays, such as varying IC50 values across studies?

- Methodological Answer :

- Purity Verification : Re-analyze compound purity via HPLC (>98%) to rule out degradation.

- Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., HepG2 vs. HEK293).

- Positive Controls : Include known inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity.

- Statistical Reproducibility : Perform triplicate experiments with blinded analysis to minimize bias .

Q. What advanced analytical methods are suitable for quantifying trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS/MS : Detect impurities at ppm levels using a C18 column (0.1% formic acid in acetonitrile/water).

- GC-ECD : Quantify halogenated byproducts (e.g., deiodinated derivatives).

- ICP-OES : Measure residual catalyst metals (e.g., palladium <10 ppm) .

Q. What strategies are effective for separating stereoisomers or regioisomers during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.